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molecular formula C11H7Cl2NO2 B1298442 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol CAS No. 60075-03-8

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol

Cat. No. B1298442
M. Wt: 256.08 g/mol
InChI Key: NWFAJOGQUGZVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529438

Procedure details

The above phenol (1.3 g, 5.08 mm), K2CO3 (1.05 g), methyl α-bromopropionate (0.85 ml, 1.5 eq) and acetone (20 ml) is refluxed for 8 hours. The mixture is then filtered and the filtrate concentrated to give oily methyl 2-[4-(3,5-dichloro-2-pyridyloxy)phenoxy]propionate.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].Br[CH:24]([CH3:29])[C:25]([O:27][CH3:28])=[O:26]>CC(C)=O>[Cl:1][C:2]1[C:3]([O:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH:24]([CH3:29])[C:25]([O:27][CH3:28])=[O:26])=[CH:12][CH:11]=2)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(C=C1)O
Name
Quantity
1.05 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.85 mL
Type
reactant
Smiles
BrC(C(=O)OC)C
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)OC1=CC=C(OC(C(=O)OC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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